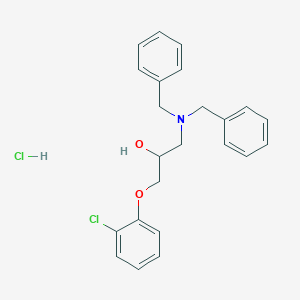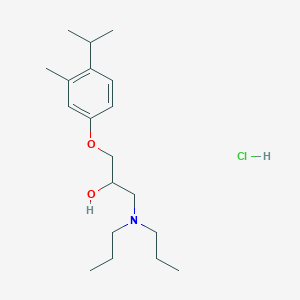
1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride is a chemical compound that has been widely used in scientific research. It is a beta-adrenergic receptor antagonist that has been used to study the physiological and biochemical effects of beta-blockers on various systems in the body.
Mécanisme D'action
1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride is a beta-adrenergic receptor antagonist. It works by blocking the beta-adrenergic receptors, which are responsible for the physiological and biochemical effects of beta-adrenergic agonists. By blocking these receptors, 1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride can reduce the effects of beta-adrenergic agonists on various systems in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride depend on the system being studied. In the cardiovascular system, it can reduce heart rate and blood pressure. In the respiratory system, it can reduce airway resistance. In the nervous system, it can reduce anxiety and tremors. In cancer cells, it can inhibit cell proliferation and induce cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride in lab experiments is that it is a well-established beta-blocker with a known mechanism of action. This makes it easier to design experiments and interpret results. One limitation is that it may not be effective in all systems or cell types, so it may not be suitable for all experiments.
Orientations Futures
There are many future directions for the use of 1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride in scientific research. One direction is to study its effects on different types of cancer cells. Another direction is to study its effects on the immune system. Another direction is to study its effects on the microbiome. Finally, it could be used in combination with other drugs to enhance its effects or reduce side effects.
Applications De Recherche Scientifique
1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride has been used in scientific research to study the effects of beta-blockers on various systems in the body. It has been used to study the effects of beta-blockers on the cardiovascular system, respiratory system, and nervous system. It has also been used to study the effects of beta-blockers on cancer cells.
Propriétés
IUPAC Name |
1-(2-chlorophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO2.ClH/c24-22-13-7-8-14-23(22)27-18-21(26)17-25(15-19-9-3-1-4-10-19)16-20-11-5-2-6-12-20;/h1-14,21,26H,15-18H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNXXAOLFLQEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(COC3=CC=CC=C3Cl)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2,5-dimethoxy-4-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B3975739.png)
![N-{2-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}pyridin-3-amine](/img/structure/B3975745.png)

![1-(2-fluorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B3975756.png)

![2-(benzylthio)-5-{[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]thio}-1,3,4-thiadiazole](/img/structure/B3975766.png)
![isopropyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3975773.png)
![4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine](/img/structure/B3975785.png)




![2-methyl-N-{4-[(3-methylbenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B3975823.png)
